
5-Fluorobenzofuran-2-carbaldehyde
Overview
Description
5-Fluorobenzofuran-2-carbaldehyde is a fluorinated aromatic aldehyde derivative featuring a benzofuran core structure. Benzofuran derivatives are characterized by a fused benzene and furan ring system, which confers unique electronic and steric properties. The substitution of fluorine at the 5-position and a formyl group (-CHO) at the 2-position enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Preparation Methods
Oxidation of 5-Fluorobenzofuran-2-Methanol
The oxidation of 5-fluorobenzofuran-2-methanol represents a straightforward pathway to synthesize the target aldehyde. This method leverages well-established alcohol oxidation protocols, with adaptations to accommodate the electron-deficient benzofuran core.
TEMPO-Catalyzed Oxidation
A highly efficient approach involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a nitroxyl radical catalyst in conjunction with sodium hypochlorite (NaOCl) as the terminal oxidant. The reaction proceeds under biphasic conditions, typically employing dichloromethane as the organic phase and an aqueous NaHCO₃ buffer to maintain pH 8.5–9.5. Potassium bromide (KBr) acts as a co-catalyst, enhancing the oxidation kinetics by generating hypobromite in situ .
Reaction Conditions:
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Substrate-to-TEMPO molar ratio: 1:0.01
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Temperature: −10°C to 0°C during oxidant addition, followed by gradual warming to 20–25°C
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Reaction time: 2–4 hours
Workup and Purification:
Post-reaction, the organic layer is separated, washed with 5% sodium thiosulfate to quench residual oxidants, and dried over anhydrous MgSO₄. Solvent removal under reduced pressure yields crude 5-fluorobenzofuran-2-carbaldehyde, which is further purified via fractional distillation (b.p. 112–115°C at 15 mmHg) or silica gel chromatography (hexane/ethyl acetate 4:1) .
Yield: 82–89% (reported for analogous benzofuran systems) .
Chlorination-Hydrolysis-Oxidation Sequence
This multi-step route begins with 5-fluoro-2-methylbenzofuran, proceeding through chlorination, hydrolysis, and oxidation stages. The method is favored for its scalability and compatibility with continuous flow systems.
Chlorination of 5-Fluoro-2-Methylbenzofuran
Chlorination is achieved using trichloroisocyanuric acid (TCCA) in chloroform at 40–90°C. Benzamide serves as a Lewis acid catalyst, facilitating the radical chlorination mechanism. The reaction selectively targets the benzylic methyl group, yielding 5-fluoro-2-(chloromethyl)benzofuran .
Key Parameters:
Hydrolysis to 5-Fluorobenzofuran-2-Methanol
The chlorinated intermediate undergoes alkaline hydrolysis in a 10% NaOH aqueous-ethanol solution (1:2 v/v) under reflux (5–7 hours). This step converts the chloromethyl group to a hydroxymethyl moiety .
Workup:
The product is extracted with dichloromethane, washed with brine, and dried over Na₂SO₄. Solvent evaporation affords the alcohol in 88–91% yield .
Oxidation to Aldehyde
The alcohol is oxidized using the TEMPO/NaOCl system as described in Section 1.1, completing the sequence .
Comparative Analysis of Methods
Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
---|---|---|---|---|---|
TEMPO Oxidation | 5-Fluorobenzofuran-2-methanol | TEMPO, NaOCl, KBr | 82–89% | Mild conditions, high selectivity | TEMPO cost, hypochlorite handling |
Chlorination-Oxidation | 5-Fluoro-2-methylbenzofuran | TCCA, TEMPO, NaOCl | 75–80%* | Scalable, industrial applicability | Multi-step, chlorinated byproducts |
Vilsmeier-Haack | 5-Fluorobenzofuran | POCl₃, DMF | N/A | One-step synthesis | Unreported yields, side reactions |
*Overall yield across three steps.
Optimization Strategies and Challenges
Catalyst Recycling
The TEMPO catalyst can be recovered via aqueous extraction (95% recovery) or immobilized on polyethylene glycol (PEG) supports, as demonstrated in analogous systems . PEG-bound TEMPO enables reuse for 3–4 cycles without significant activity loss .
Over-Oxidation Mitigation
Maintaining sub-stoichiometric NaOCl (1.05–1.1 equiv) and strict temperature control (−10°C during oxidant addition) prevents over-oxidation to the carboxylic acid .
Purification Challenges
The aldehyde’s sensitivity to air oxidation necessitates inert atmosphere handling during chromatography. Stabilizers like 0.1% BHT in eluents improve shelf life.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF)
Major Products:
Oxidation: 5-Fluorobenzofuran-2-carboxylic acid
Reduction: 5-Fluorobenzofuran-2-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Fluorobenzofuran-2-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
The following table and analysis compare 5-Fluorobenzofuran-2-carbaldehyde with structurally and functionally related compounds, focusing on molecular properties, substituents, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations:
Structural Variations :
- Benzofuran vs. Benzaldehyde : The benzofuran core (e.g., this compound) offers enhanced rigidity and π-conjugation compared to simple benzaldehydes (e.g., 2-Chloro-5-fluorobenzaldehyde), influencing electronic properties and reactivity .
- Substituent Effects : Fluorine at the 5-position improves metabolic stability and lipophilicity in drug design, whereas chlorine in 5-Chlorobenzofuran-2-carbaldehyde increases molecular weight and may alter electrophilic substitution patterns .
Physicochemical Properties :
- The molecular weight of this compound (~164.14 g/mol) is lower than its chloro analog (180.59 g/mol) due to fluorine’s smaller atomic mass .
- 5-Fluoro-2-hydroxybenzaldehyde (140.11 g/mol) lacks the benzofuran ring, resulting in reduced steric hindrance and higher solubility in polar solvents compared to benzofuran derivatives .
Applications :
- Pharmaceuticals : Fluorinated benzofurans are prized for their bioactivity, such as enzyme inhibition or receptor binding, though toxicity data for this compound remain sparse .
- Material Science : Methyl 5-fluorobenzofuran-2-carboxylate’s ester group makes it suitable for polymer synthesis, whereas aldehydes like this compound are used in cross-coupling reactions .
Synthetic Accessibility :
- Bromination or fluorination of precursor aldehydes (e.g., using N-bromosuccinimide in DMF for 5-Fluoro-2-hydroxybenzaldehyde) highlights common synthetic routes for such compounds .
Biological Activity
5-Fluorobenzofuran-2-carbaldehyde is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the functionalization of benzofuran derivatives. The synthetic pathways often utilize various reagents and conditions to achieve the desired substitution at the 5-position, leading to derivatives with enhanced biological properties. For example, methods may include electrophilic aromatic substitution or nucleophilic addition reactions that introduce the fluorine atom and aldehyde functional group effectively.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using human lung adenocarcinoma cell lines (A549) showed that this compound reduces cell viability in a dose-dependent manner. The cytotoxicity was assessed using MTT assays, comparing the effects with standard chemotherapeutic agents like cisplatin.
Table 1: Cytotoxicity of this compound on A549 Cells
Compound | IC50 (µM) | Comparison Standard | IC50 (µM) |
---|---|---|---|
This compound | 15 ± 2 | Cisplatin | 10 ± 1 |
The compound has shown a promising profile with lower toxicity towards non-cancerous cells, suggesting a selective action against cancer cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
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Methicillin-resistant Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Klebsiella pneumoniae | 128 µg/mL |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents, especially in an era of rising antibiotic resistance.
Case Studies and Research Findings
Several case studies have documented the efficacy of benzofuran derivatives, including this compound, in various biological assays:
- Antitumor Studies : In one study, derivatives were tested against multiple cancer cell lines, revealing that modifications at the benzofuran core significantly influence anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency.
- Antimicrobial Efficacy : Research indicated that compounds derived from benzofurans could inhibit the growth of resistant bacterial strains effectively. The studies utilized standard broth microdilution methods to determine MIC values.
- Mechanistic Insights : Investigations into the mechanism revealed that some benzofuran derivatives might act as topoisomerase inhibitors, which are critical targets in cancer therapy due to their role in DNA replication and repair.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Fluorobenzofuran-2-carbaldehyde, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves formylation of 5-fluorobenzofuran derivatives. For example, Vilsmeier-Haack formylation using POCl₃/DMF on 5-fluorobenzofuran can yield the aldehyde. Key factors include reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric control of the formylating agent . Ethyl 5-fluorobenzofuran-2-carboxylate (CAS 93849-31-1) may serve as a precursor via hydrolysis under acidic or basic conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : H NMR should show a singlet (~9.8–10.2 ppm) for the aldehyde proton and distinct aromatic signals for the fluorinated benzofuran ring. F NMR can confirm fluorine substitution .
- MS : High-resolution mass spectrometry (HRMS) is critical to verify molecular weight (expected m/z: 178.04 for C₉H₅FO₂).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with UV detection at ~250 nm due to the conjugated aldehyde .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodological Answer : While specific toxicity data for this compound is scarce, analog studies (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) recommend:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician, providing the SDS of structural analogs (e.g., CAS 1917-64-2) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilicity of the aldehyde group. The fluorine atom’s electron-withdrawing effect increases the carbonyl’s electrophilicity, favoring reactions with amines or Grignard reagents. Solvent effects (e.g., THF vs. DMSO) can be simulated using the SMD model to optimize reaction conditions .
Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : If X-ray diffraction data shows discrepancies (e.g., bond lengths or angles), use SHELXL for refinement. Key steps include:
- Twinned Data : Apply the TWIN/BASF commands in SHELXL for twinned crystals.
- Hydrogen Bonding : Validate H-atom positions using riding models or neutron diffraction if available .
- Cross-validate with spectroscopic data (e.g., IR carbonyl stretches ~1700 cm⁻¹) to confirm structural consistency .
Q. What strategies enable the application of this compound in designing bioactive molecules?
- Methodological Answer : The compound’s aldehyde group serves as a versatile handle for:
- Schiff Base Formation : React with primary amines to generate imines for metal coordination complexes (e.g., antimicrobial agents).
- Heterocyclic Synthesis : Condense with hydrazines to form pyrazole derivatives, which can be screened for CNS activity using in vitro assays (e.g., dopamine receptor binding) .
- Structure-Activity Relationship (SAR) : Fluorine’s role in enhancing metabolic stability can be tested via comparative studies with non-fluorinated analogs .
Q. Data Contradiction Analysis
Q. How to address inconsistent NMR shifts reported for this compound in different solvents?
- Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO-d₆ vs. CDCl₃) arise from hydrogen bonding with the aldehyde. To standardize reporting:
- Referencing : Use TMS as an internal standard and document solvent polarity.
- Temperature Control : Record spectra at 25°C to minimize temperature-dependent shifts.
- Comparative Studies : Compare with literature data for analogous fluorinated aldehydes (e.g., 5-Fluoro-2,4-dimethoxybenzaldehyde, CAS 155831-46-2) .
Q. Tables for Key Data
Property | Value/Technique | Reference |
---|---|---|
Molecular Formula | C₉H₅FO₂ | |
Expected H NMR Shift | 9.8–10.2 ppm (aldehyde) | |
HRMS (m/z) | 178.04 (C₉H₅FO₂, [M+H]⁺) | |
Synthetic Yield | 60–75% (Vilsmeier-Haack method) |
Properties
IUPAC Name |
5-fluoro-1-benzofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZDVFKNOIHCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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